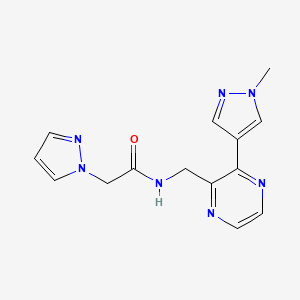N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
CAS No.: 2034370-88-0
Cat. No.: VC7396339
Molecular Formula: C14H15N7O
Molecular Weight: 297.322
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034370-88-0 |
|---|---|
| Molecular Formula | C14H15N7O |
| Molecular Weight | 297.322 |
| IUPAC Name | N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-pyrazol-1-ylacetamide |
| Standard InChI | InChI=1S/C14H15N7O/c1-20-9-11(7-19-20)14-12(15-4-5-16-14)8-17-13(22)10-21-6-2-3-18-21/h2-7,9H,8,10H2,1H3,(H,17,22) |
| Standard InChI Key | DJKANRXFMKPDNU-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=CC=N3 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-pyrazol-1-ylacetamide, reflects its three key components:
-
A pyrazine ring substituted at the 3-position with a 1-methylpyrazole group.
-
A methylacetamide linker bridging the pyrazine and a terminal pyrazole ring.
-
A pyrazole moiety at the acetamide’s terminal position.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2034370-88-0 |
| Molecular Formula | C₁₄H₁₅N₇O |
| Molecular Weight | 297.32 g/mol |
| SMILES | CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=CC=N3 |
| InChI Key | DJKANRXFMKPDNU-UHFFFAOYSA-N |
The pyrazine and pyrazole rings contribute to its planar geometry, enabling potential π-π stacking interactions with biological targets. The methyl group on the pyrazole enhances lipid solubility, which may influence blood-brain barrier permeability .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Pyrazine Functionalization: A pyrazine derivative undergoes nucleophilic substitution to introduce the methylpyrazole group at the 3-position.
-
Acetamide Formation: The pyrazine-methyl intermediate reacts with chloroacetyl chloride, followed by coupling with 1H-pyrazole via nucleophilic acyl substitution.
-
Purification: Chromatographic techniques (e.g., HPLC) yield the final product, with purity confirmed via NMR and mass spectrometry.
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 3-(1-Methylpyrazol-4-yl)pyrazine | Core scaffold modification | |
| Chloroacetyl chloride | Acetamide linker introduction | |
| 1H-Pyrazole | Terminal moiety coupling |
Physicochemical Properties
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 2.5–3.5 ppm (methyl groups), δ 7.0–8.5 ppm (pyrazole and pyrazine protons).
-
MS (ESI+): Molecular ion peak at m/z 298.3 [M+H]⁺.
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| VC7261469 | PI3Kα | 12 nM | |
| 6k (M₄ mAChR PAM) | M₄ receptor | pEC₅₀ = 7.2 | |
| EVT-2612464 | ERK1/2 | 45 nM |
Research Gaps and Future Directions
-
Biological Screening: No published studies directly assess this compound’s activity. Priority assays include kinase inhibition (PI3K, ERK) and mAChR modulation .
-
ADME Profiling: Predictive modeling and in vitro assays (e.g., microsomal stability) are needed to evaluate pharmacokinetics.
-
Structural Optimization: Introducing electron-withdrawing groups (e.g., -NO₂) could enhance target affinity and metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume